1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol
CAS No.: 537702-02-6
Cat. No.: VC21374109
Molecular Formula: C17H24N2O
Molecular Weight: 272.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537702-02-6 |
|---|---|
| Molecular Formula | C17H24N2O |
| Molecular Weight | 272.4g/mol |
| IUPAC Name | 1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol |
| Standard InChI | InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3 |
| Standard InChI Key | YEQKWKYSYFTHKN-UHFFFAOYSA-N |
| SMILES | CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O |
| Canonical SMILES | CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O |
Introduction
Physical and Chemical Properties
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is a solid organic compound with specific physicochemical properties that determine its behavior in various chemical and biological environments. The basic properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol
| Property | Value |
|---|---|
| CAS Number | 537702-02-6 |
| Molecular Formula | C17H24N2O |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol |
| Standard InChI | InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3 |
| Standard InChIKey | YEQKWKYSYFTHKN-UHFFFAOYSA-N |
| SMILES | CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O |
| PubChem Compound ID | 3155710 |
The compound contains a benzimidazole ring system with a 2-cyclohexylethyl group attached to the nitrogen at position 1, and an ethanol moiety at position 2. This arrangement confers specific physicochemical properties that influence its reactivity, solubility, and potential biological activities.
Structural Characterization
The structure of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol comprises several distinctive components that influence its chemical behavior and potential applications:
-
Benzimidazole Core: A bicyclic heterocyclic system composed of a benzene ring fused with an imidazole ring, which provides a planar, aromatic character to the molecule .
-
2-Cyclohexylethyl Substituent: Attached to the N-1 position of the benzimidazole ring, this lipophilic group likely enhances the compound's membrane permeability and influences its pharmacokinetic properties.
-
Ethanol Group: Located at position 2 of the benzimidazole core, this hydroxyl-containing moiety introduces a hydrogen bond donor/acceptor site, potentially enhancing interactions with biological targets.
The chemical structure is characterized by a chiral center at the carbon atom of the ethanol group, which may result in stereoisomers with potentially different biological activities. The presence of the cyclohexylethyl chain increases the lipophilicity of the molecule compared to its non-substituted analogs, which may influence its solubility profile and absorption characteristics.
| Parameter | Condition |
|---|---|
| Starting Materials | o-Phenylenediamine, 2-cyclohexylethyl halide, lactic acid |
| Solvent | Ethanol or DMF |
| Temperature | 110-120°C |
| Catalyst | p-Toluenesulfonic acid or Na2S2O5 |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization from aqueous ethanol |
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol, it is valuable to compare it with structurally related compounds.
Table 3: Comparison of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume